1-Benzofuran-5-ylmethanol

Description

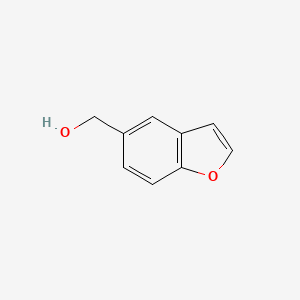

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzofuran-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5,10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSLXZYDPOMAXTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383568 | |

| Record name | 1-benzofuran-5-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31823-05-9 | |

| Record name | 1-benzofuran-5-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzofuran-5-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-Benzofuran-5-ylmethanol (CAS: 31823-05-9) for Drug Discovery and Development Professionals

This guide provides an in-depth technical overview of 1-Benzofuran-5-ylmethanol, a key heterocyclic building block in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis, and applications, with a focus on the scientific rationale behind its use and experimental methodologies.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran moiety is a privileged heterocyclic scaffold found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Derivatives of benzofuran have demonstrated potential as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents, making them a focal point of interest for medicinal chemists.[2][3][4] this compound, in particular, serves as a versatile intermediate, providing a reactive hydroxyl group tethered to the benzofuran core, which allows for further molecular elaboration in the synthesis of complex drug candidates.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis and process development. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 31823-05-9 | [5][6] |

| Molecular Formula | C₉H₈O₂ | [5][6] |

| Molecular Weight | 148.16 g/mol | [5][6] |

| Melting Point | 35-36 °C | |

| Boiling Point | 273.3 ± 15.0 °C at 760 mmHg | |

| Appearance | White to light yellow crystalline powder | [7] |

| SMILES | OCc1ccc2occc2c1 | [5] |

| InChIKey | XSLXZYDPOMAXTM-UHFFFAOYSA-N | [5] |

Synthesis of this compound: A Methodological Deep Dive

The most direct and common laboratory-scale synthesis of this compound involves the reduction of the corresponding aldehyde, 1-benzofuran-5-carbaldehyde. This transformation is a cornerstone of organic synthesis, and the choice of reducing agent is critical to ensure high yield and purity while avoiding over-reduction or side reactions.

Experimental Protocol: Reduction of 1-Benzofuran-5-carbaldehyde

This protocol details a robust and reliable method for the synthesis of this compound using sodium borohydride, a mild and selective reducing agent.

Reaction Scheme:

A schematic of the reduction of 1-benzofuran-5-carbaldehyde.

Materials and Reagents:

-

1-Benzofuran-5-carbaldehyde

-

Sodium borohydride (NaBH₄)[8]

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Step-by-Step Procedure:

-

Dissolution of Starting Material: In a round-bottomed flask equipped with a magnetic stirrer, dissolve 1-benzofuran-5-carbaldehyde (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., a 10:1 ratio). The use of a co-solvent system is crucial as it ensures the solubility of both the organic substrate and the inorganic reducing agent.[9]

-

Addition of Reducing Agent: To the stirred solution, slowly add sodium borohydride (NaBH₄) (1-1.5 equivalents) portion-wise at room temperature. The portion-wise addition helps to control the reaction rate and any potential exotherm.[8][9]

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 9:1). The disappearance of the starting aldehyde spot indicates the completion of the reaction.[9]

-

Quenching the Reaction: Once the reaction is complete, carefully add water to the reaction mixture to quench any unreacted NaBH₄.[9]

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer). Dichloromethane is an effective solvent for extracting the desired alcohol product.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.[9]

Causality in Experimental Choices:

-

Choice of Reducing Agent: Sodium borohydride is selected for its mildness and chemoselectivity. It efficiently reduces aldehydes and ketones to their corresponding alcohols without affecting other potentially reducible functional groups that might be present in more complex substrates.[8]

-

Solvent System: The THF/water mixture is a common and effective solvent system for NaBH₄ reductions. THF solubilizes the organic substrate, while water is necessary to dissolve the borohydride and to protonate the resulting alkoxide intermediate.[9]

-

Work-up Procedure: The aqueous work-up is essential for quenching the reaction and separating the product from inorganic byproducts. The subsequent extraction and drying steps are standard procedures to isolate and purify the organic product.

Spectroscopic Characterization

The identity and purity of synthesized this compound must be confirmed through spectroscopic analysis. Below are the expected spectral data.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR (400 MHz, CDCl₃) δ:

-

Aromatic Protons: Signals in the range of δ 7.0-7.8 ppm, corresponding to the protons on the benzofuran ring system.

-

Methylene Protons (-CH₂OH): A singlet or a doublet (depending on coupling to the hydroxyl proton) around δ 4.6-4.8 ppm.

-

Hydroxyl Proton (-OH): A broad singlet which can appear over a wide range and is exchangeable with D₂O.

¹³C NMR (101 MHz, CDCl₃) δ:

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm).

-

Methylene Carbon (-CH₂OH): A signal around δ 65 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-H Stretch (Aromatic): Sharp peaks typically above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Sharp peaks typically below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.

-

C-O Stretch: A strong absorption band in the region of 1000-1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

-

Molecular Ion Peak (M⁺): A peak at m/z = 148.05, corresponding to the molecular weight of the compound.[10]

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of various biologically active compounds. Its primary utility lies in its ability to introduce the benzofuran scaffold, which is a known pharmacophore, and the presence of a reactive hydroxyl group for further chemical modifications.

Role as an Intermediate in the Synthesis of Vilazodone

A prominent example of the application of the benzofuran core is in the synthesis of the antidepressant drug Vilazodone.[11][12] Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a 5-HT₁A receptor partial agonist.[12] While Vilazodone itself does not directly incorporate this compound, its synthesis relies on a benzofuran intermediate, 5-(piperazin-1-yl)benzofuran-2-carboxamide, which is synthesized from precursors like 5-bromobenzofuran.[13] The synthetic strategies for these precursors often involve steps that could be adapted from or lead to the synthesis of this compound, highlighting the importance of this class of compounds in accessing complex drug molecules.

Illustrative Synthetic Pathway Logic:

Conceptual synthetic relationships in the context of Vilazodone.

Conclusion

This compound is a strategically important building block for the synthesis of complex molecules in drug discovery. Its straightforward synthesis from readily available precursors and the presence of a versatile hydroxyl group make it an attractive starting material for the elaboration of novel benzofuran-containing compounds. A comprehensive understanding of its properties, synthesis, and reactivity is crucial for any scientist working in the field of medicinal chemistry and drug development.

References

- An investigation of the synthesis of vilazodone.ResearchGate.

- This journal is © The Royal Society of Chemistry 2021 - Supporting Information.The Royal Society of Chemistry.

- Vilazodone: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders.PMC - PubMed Central.

- Scale-Up Synthesis of Antidepressant Drug Vilazodone | Request PDF.ResearchGate.

- benzofuran suppliers USA.Chemicals.com.

- (1-BENZOFURAN-5-YL)METHANOL | CAS 31823-05-9.Matrix Fine Chemicals.

- (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide.MDPI.

- Vilazodone: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders.PMC - PubMed Central.

- 31823-05-9 | this compound.Capot Chemical.

- An investigation of the synthesis of vilazodone.ResearchGate.

- Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry.PubMed.

- Bioactive Benzofuran Derivatives: A Review | Request PDF.ResearchGate.

- Scale-Up Synthesis of Antidepressant Drug Vilazodone.Semantic Scholar.

- This compound, Thermo Scientific 250 mg | Buy Online.Thermo Scientific Maybridge | Fisher Scientific.

- Natural source, bioactivity and synthesis of benzofuran derivatives.PMC - PubMed Central.

- This compound (C9H8O2).PubChemLite.

- Molecules PDF.Matrix Fine Chemicals.

- CN103159749A - Synthesis method for antidepressant drug vilazodone.Google Patents.

- Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.NIH.

- NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF.SciSpace.

- Benzofuran synthesis through iodocyclization reactions: recent advances.MedCrave online.

- Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.Master Organic Chemistry.

- (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide.MDPI.

- This compound (1 x 5 g).Alchimica.

- Natural source, bioactivity and synthesis of benzofuran derivatives.RSC Publishing.

- NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF.Oriental Journal of Chemistry.

- 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article.cuestiones de fisioterapia.

Sources

- 1. This compound , 97%, CasNo.31823-05-9 Antimex Chemical Limied China (Mainland) [antimex.lookchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (1-BENZOFURAN-5-YL)METHANOL | CAS 31823-05-9 [matrix-fine-chemicals.com]

- 6. This compound CAS#: 31823-05-9 [m.chemicalbook.com]

- 7. benzofuran suppliers USA [americanchemicalsuppliers.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. scispace.com [scispace.com]

- 10. Benzofuran [webbook.nist.gov]

- 11. This compound, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 12. Vilazodone: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to (1-Benzofuran-5-yl)methanol: Nomenclature, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (1-Benzofuran-5-yl)methanol, a key heterocyclic building block in organic synthesis and medicinal chemistry. We will delve into its precise nomenclature, detail robust synthetic protocols, and explore its applications, particularly in the context of drug discovery and development.

Chemical Identity: Nomenclature and Structure

The foundation of any chemical exploration begins with a precise understanding of its identity. Here, we delineate the IUPAC name and common synonyms for the target molecule, alongside its key structural identifiers.

IUPAC Name: (1-Benzofuran-5-yl)methanol[1]

Synonyms:

-

1-Benzofuran-5-ylmethanol

-

Benzofuran-5-ylmethanol

-

5-(Hydroxymethyl)benzofuran

-

5-Hydroxymethylbenzo[b]furan

-

(Benzofuran-5-yl)methanol

-

BENZOFURAN-5-METHANOL

-

Benzo[b]furan-5-ylmethan-1-ol

Molecular Structure and Properties:

| Property | Value | Source |

| CAS Number | 31823-05-9 | [1] |

| Molecular Formula | C₉H₈O₂ | [1] |

| Molecular Weight | 148.16 g/mol | [1] |

| SMILES | OCc1ccc2occc2c1 | [1] |

| InChIKey | XSLXZYDPOMAXTM-UHFFFAOYSA-N | [1] |

The structure consists of a benzofuran ring system, where a benzene ring is fused to a furan ring. A hydroxymethyl group (-CH₂OH) is attached to the 5-position of the benzofuran scaffold. This seemingly simple molecule possesses a versatile chemical scaffold that has proven to be of significant interest in the synthesis of more complex, biologically active compounds.

Synthesis of (1-Benzofuran-5-yl)methanol: A Practical Approach

The synthesis of (1-Benzofuran-5-yl)methanol can be efficiently achieved through a two-step process starting from the commercially available 5-bromo-1-benzofuran. The logical workflow involves the formation of the corresponding aldehyde followed by its reduction to the primary alcohol.

A [label="5-Bromo-1-benzofuran"]; B [label="1-Benzofuran-5-carbaldehyde"]; C [label="(1-Benzofuran-5-yl)methanol"];

A -> B [label=" 1. Mg, I2, THF\n 2. DMF"]; B -> C [label=" NaBH4, Methanol"]; }

Synthesis workflow for (1-Benzofuran-5-yl)methanol.

Step 1: Synthesis of 1-Benzofuran-5-carbaldehyde

The critical intermediate, 1-Benzofuran-5-carbaldehyde, is prepared via a Grignard reaction of 5-bromo-1-benzofuran followed by formylation with N,N-dimethylformamide (DMF). This method provides a reliable route to introduce the formyl group at the 5-position.

Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, a mixture of 5-bromo-1-benzofuran (0.5 g), magnesium turnings (0.92 g, 0.038 mol), and a crystal of iodine in dry tetrahydrofuran (THF, 2.5 mL) is refluxed for 30 minutes to initiate the reaction.

-

Addition of Starting Material: A solution of 5-bromo-1-benzofuran (4.5 g) in dry THF (25 mL) is added to the reaction mixture as soon as the iodine color disappears, and the mixture is refluxed for an additional 2 hours.

-

Formylation: The reaction mixture is cooled to -40 °C, and dry N,N-dimethylformamide (3.6 g) is added dropwise. The reaction is then allowed to slowly warm to room temperature and stirred for 12 hours.

-

Work-up and Purification: The reaction is cooled to 0 °C and acidified with 3N HCl to a pH of 2, followed by stirring for 30 minutes. The mixture is then diluted with water (500 mL), extracted with ethyl acetate (2 x 200 mL), and the combined organic layers are washed with brine and dried. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (petroleum ether/CH₂Cl₂) to yield 1-benzofuran-5-carbaldehyde.

Step 2: Reduction to (1-Benzofuran-5-yl)methanol

The final step involves the reduction of the aldehyde functionality to a primary alcohol using a mild and selective reducing agent such as sodium borohydride.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, 1-benzofuran-5-carbaldehyde (1.0 g, 6.84 mmol) is dissolved in methanol (20 mL).

-

Reduction: The solution is cooled to 0 °C in an ice bath, and sodium borohydride (0.31 g, 8.21 mmol) is added portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature for 2 hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched by the slow addition of water (10 mL). The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford (1-Benzofuran-5-yl)methanol as a solid, which can be further purified by recrystallization if necessary.

Spectroscopic Characterization

Accurate characterization is paramount in chemical synthesis. Below are the expected spectroscopic data for (1-Benzofuran-5-yl)methanol based on the analysis of its structural features and comparison with related benzofuran derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzofuran ring system, a singlet for the benzylic methylene protons, and a broad singlet for the hydroxyl proton. The furan protons typically appear as doublets in the downfield region. The protons on the benzene ring will exhibit characteristic splitting patterns based on their substitution.

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display signals for the nine carbon atoms. The carbons of the benzofuran ring will resonate in the aromatic region (approximately 105-155 ppm), with the oxygen-bearing carbons appearing at lower field. The methylene carbon of the hydroxymethyl group is expected to appear around 60-65 ppm.

Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) of (1-Benzofuran-5-yl)methanol is expected to show a molecular ion peak (M⁺) at m/z 148. Key fragmentation pathways would likely involve the loss of a hydrogen atom to give a stable benzylic cation at m/z 147, and the loss of the hydroxymethyl group (-CH₂OH) to give a fragment at m/z 117.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present. Key expected absorption bands include:

-

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.

-

C-H stretching vibrations of the aromatic ring and the methylene group in the region of 2850-3100 cm⁻¹.

-

C=C stretching vibrations of the aromatic and furan rings in the region of 1450-1600 cm⁻¹.

-

A strong C-O stretching vibration of the primary alcohol around 1050 cm⁻¹.

Applications in Drug Discovery and Development

The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including antimicrobial, antitumor, and antiviral properties.[2][3][4] (1-Benzofuran-5-yl)methanol serves as a versatile starting material for the synthesis of more complex benzofuran derivatives with potential therapeutic applications.

A [label="(1-Benzofuran-5-yl)methanol"]; B [label="Functionalization of Hydroxyl Group"]; C [label="Modification of Benzofuran Ring"]; D [label="Bioactive Derivatives"]; E [label="Antitumor Agents"]; F [label="Antiviral Agents"]; G [label="Antimicrobial Agents"];

A -> B; A -> C; B -> D; C -> D; D -> E; D -> F; D -> G; }

Role of (1-Benzofuran-5-yl)methanol in generating bioactive derivatives.

The hydroxyl group of (1-Benzofuran-5-yl)methanol provides a convenient handle for further chemical modifications, such as etherification, esterification, or conversion to an amine, allowing for the introduction of various pharmacophores. Furthermore, the benzofuran ring itself can be subjected to electrophilic substitution reactions to introduce additional functional groups, further expanding the chemical diversity of the resulting derivatives.

While direct pharmacological studies on (1-Benzofuran-5-yl)methanol are limited in the public domain, its role as a precursor is evident in the synthesis of more complex molecules. For instance, the structural motif is related to intermediates used in the synthesis of drugs like Vilazodone, an antidepressant. The core benzofuran structure is a key component of this drug, highlighting the importance of building blocks like (1-benzofuran-5-yl)methanol in accessing such therapeutic agents.

Research into the synthesis and biological evaluation of novel benzofuran derivatives continues to be an active area, with many studies exploring their potential as anticancer, anti-inflammatory, and neuroprotective agents. The versatility of (1-benzofuran-5-yl)methanol makes it a valuable tool for medicinal chemists in the quest for new and effective therapeutics.

Conclusion

(1-Benzofuran-5-yl)methanol is a heterocyclic compound of significant interest to the scientific community, particularly those involved in organic synthesis and drug discovery. Its straightforward synthesis from readily available starting materials, coupled with the versatility of its chemical structure, makes it a valuable building block for the creation of a diverse range of more complex molecules. The inherent biological relevance of the benzofuran scaffold ensures that (1-benzofuran-5-yl)methanol and its derivatives will continue to be important targets for future research and development in the pharmaceutical and agrochemical industries.

References

- Matrix Fine Chemicals. (1-BENZOFURAN-5-YL)METHANOL | CAS 31823-05-9.

- Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504.

- Abdel-Wahab, B. F., et al. (2023). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2023(2), M1657.

- Royal Society of Chemistry. (2015). Benzofuran: an emerging scaffold for antimicrobial agents.

- Wang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540.

Sources

An In-depth Technical Guide to 1-Benzofuran-5-ylmethanol: A Key Intermediate in Modern Drug Discovery

Introduction

The benzofuran moiety is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with significant pharmacological activities.[1] Its unique electronic and structural properties make it a cornerstone in medicinal chemistry, with derivatives exhibiting anti-tumor, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] Within this critical class of molecules, 1-Benzofuran-5-ylmethanol emerges as a versatile and highly valuable building block. Its strategic placement of a hydroxymethyl group on the benzofuran core provides a reactive handle for synthetic chemists to elaborate upon, enabling the construction of complex molecular architectures for drug development programs.

This technical guide offers an in-depth exploration of this compound, tailored for researchers, scientists, and drug development professionals. It will cover the molecule's fundamental properties, detailed synthetic protocols, and its strategic application as a pivotal intermediate in the creation of novel therapeutic agents.

Physicochemical Properties and Identification

A precise understanding of a molecule's fundamental characteristics is paramount for its effective use in synthesis and research. This compound is a well-defined chemical entity with the following key identifiers and properties.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈O₂ | [4] |

| Molecular Weight | 148.16 g/mol | [4] |

| CAS Number | 31823-05-9 | [4] |

| IUPAC Name | (1-Benzofuran-5-yl)methanol | [4] |

| Synonyms | 5-Hydroxymethyl benzofuran | |

| Appearance | Solid (typical) | |

| SMILES | OCc1cc2c(oc=c2)cc1 | [4] |

| InChI Key | XSLXZYDPOMAXTM-UHFFFAOYSA-N | [4] |

Synthesis of this compound

The synthesis of this compound is most efficiently achieved via a two-step process starting from a readily available precursor, 5-bromo-1-benzofuran. The process involves the formation of an aldehyde intermediate, 1-Benzofuran-5-carbaldehyde, which is subsequently reduced to the target primary alcohol. This approach provides a reliable and scalable route for producing high-purity material.

Step 1: Synthesis of 1-Benzofuran-5-carbaldehyde via Grignard Reaction

The initial and most critical step is the conversion of 5-bromo-1-benzofuran into the corresponding carbaldehyde. This is accomplished through the formation of a Grignard reagent, followed by quenching with a suitable formylating agent like N,N-dimethylformamide (DMF).

Causality of Experimental Choices:

-

Grignard Formation: The use of magnesium in anhydrous THF is a classic and robust method for generating highly nucleophilic organometallic species from aryl halides. A crystal of iodine is often used to initiate the reaction by etching the passivating magnesium oxide layer on the metal surface.

-

Formylation: DMF serves as an efficient one-carbon electrophile. The Grignard reagent adds to the carbonyl carbon of DMF, forming a stable intermediate that, upon acidic workup, hydrolyzes to yield the desired aldehyde. Cooling the reaction to -40°C before adding DMF is crucial to control the exothermicity of the reaction and prevent side reactions.

Step-by-Step Protocol: Synthesis of 1-Benzofuran-5-carbaldehyde[6]

-

Initiation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add magnesium turnings (0.92 g, 38 mmol) and a single crystal of iodine in anhydrous tetrahydrofuran (THF, 2.5 mL).

-

Grignard Reagent Formation: Add a small portion of 5-bromo-1-benzofuran (0.5 g) to the mixture and reflux until the iodine color disappears, indicating reaction initiation.

-

Addition: Slowly add the remaining 5-bromo-1-benzofuran (4.5 g, for a total of 25.4 mmol) dissolved in anhydrous THF (25 mL) to maintain a gentle reflux. After the addition is complete, continue refluxing for an additional 2 hours to ensure complete formation of the Grignard reagent.

-

Formylation: Cool the reaction mixture to -40°C using a suitable cooling bath (e.g., acetonitrile/dry ice). Add anhydrous DMF (3.6 g, 49 mmol) dropwise, maintaining the internal temperature below -30°C.

-

Workup: After the addition, allow the reaction to slowly warm to room temperature and stir for 12 hours. Cool the mixture to 0°C and carefully acidify to pH 2 with 3N HCl. Stir for 30 minutes.

-

Extraction and Purification: Dilute the mixture with water (500 mL) and extract with ethyl acetate (2 x 200 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-Benzofuran-5-carbaldehyde.

Step 2: Reduction to this compound

The second step involves the selective reduction of the aldehyde functional group to a primary alcohol. This is a standard transformation in organic synthesis, typically achieved with high yield and selectivity using a mild reducing agent such as sodium borohydride (NaBH₄).

Causality of Experimental Choices:

-

Reducing Agent: Sodium borohydride is the reagent of choice due to its selectivity for aldehydes and ketones over other functional groups, its operational simplicity, and its safety profile compared to more powerful hydrides like lithium aluminum hydride (LAH).

-

Solvent: Methanol or ethanol are excellent solvents for this reaction as they readily dissolve both the aldehyde and NaBH₄, and the protic nature of the solvent facilitates the workup.

Step-by-Step Protocol: Reduction of 1-Benzofuran-5-carbaldehyde

-

Dissolution: Dissolve 1-Benzofuran-5-carbaldehyde (1.0 g, 6.84 mmol) in methanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (0.26 g, 6.84 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 10°C.

-

Reaction Monitoring: Stir the reaction at 0°C for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching and Workup: Carefully quench the reaction by the slow, dropwise addition of water (10 mL). Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extraction and Purification: Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound, which can be further purified by recrystallization or column chromatography if necessary.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a scaffold for building more complex, pharmacologically active molecules. The primary alcohol group is a versatile functional handle that can be readily converted into a variety of other groups, such as ethers, esters, amines (via its corresponding aldehyde or carboxylic acid), or halides, paving the way for diverse derivatization strategies.

Benzofuran derivatives are known to possess a wide range of biological activities, making them attractive targets for drug discovery programs.[5][6] Research has shown their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][7]

A pertinent example of this scaffold's application is found in the development of compounds with neuroprotective and cognitive-enhancing activities. A patent for novel benzofuran derivatives describes compounds such as [3-Methyl-5-morpholino-1-benzofuran-2-yl]methanol for their potential in treating central nervous system disorders.[7] While not identical, this highlights the industry's interest in the benzofuran-methanol core structure. The 5-position, where the methanol group is located in our title compound, is a common site for substitution to modulate a compound's interaction with biological targets and to fine-tune its pharmacokinetic properties.

The hydroxymethyl group of this compound can be used to link the benzofuran core to other pharmacophores, such as piperazine or morpholine rings, which are common motifs in CNS-active drugs.[7]

Caption: Derivatization pathways from this compound.

Safety and Handling

Proper handling of all laboratory chemicals is essential to ensure personnel safety. Based on available Safety Data Sheets (SDS), this compound is intended for laboratory chemical use.

-

General Handling: Handle in accordance with good industrial hygiene and safety practices. Ensure adequate ventilation and avoid dust formation. Avoid contact with skin, eyes, or clothing.[8]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles or glasses).[9]

-

First Aid Measures:

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[8]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]

-

Inhalation: Remove to fresh air. If symptoms occur, get medical attention.[8]

-

Ingestion: Clean mouth with water and drink plenty of water afterward.[8]

-

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[8]

-

Incompatible Materials: Strong oxidizing agents.[8]

While one source indicates the product is not considered hazardous by US OSHA standards, another warns it causes serious eye irritation.[8][9] Therefore, caution and appropriate PPE are mandatory.

Conclusion

This compound is more than a simple chemical compound; it is a strategic tool for the medicinal chemist. Its straightforward, high-yield synthesis and the versatile reactivity of its primary alcohol group make it an ideal starting point for constructing libraries of novel compounds. Given the proven and diverse biological activities of the benzofuran scaffold, this compound will undoubtedly continue to be a valuable intermediate in the quest for new and effective therapeutics. Its application in synthesizing complex molecules for CNS disorders underscores its relevance and potential in modern drug discovery.

References

- This compound - SAFETY DATA SHEET. (n.d.).

- MSDS of this compound. (2014, July 2).

- Asif, M. (2017). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. International Journal of Research in Pharmacy and Science, 7(3), 1-12.

- Benzofuran derivatives, process for their preparation and intermediates thereof. (2010).

- Study of Benzofuran Derivatives and their Biological Significance. (2023). International Journal for Scientific Development and Research, 8(5).

- Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504.

- 1-benzofuran-5-carbaldehyde AldrichCPR. (n.d.).

- (1-BENZOFURAN-5-YL)METHANOL | CAS 31823-05-9. (n.d.).

- Ciupa, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1585.

- Benzofuran derivatives. (2010).

- Synthesis routes of 1-Benzofuran-5-carbaldehyde. (n.d.).

- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.

- Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 23(9), 4784.

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijsdr.org [ijsdr.org]

- 4. US9212336B2 - 3-methyl-benzofuran-5-ol and its use in perfume compositions - Google Patents [patents.google.com]

- 5. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. US20100234357A1 - Benzofuran derivatives - Google Patents [patents.google.com]

- 8. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]

- 9. US7709505B2 - Benzofuran derivatives, process for their preparation and intermediates thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the NMR Spectroscopic Analysis of 1-Benzofuran-5-ylmethanol

Introduction

1-Benzofuran-5-ylmethanol is a key heterocyclic building block in the landscape of modern drug discovery and materials science. As a derivative of benzofuran, a structural motif present in numerous natural products and pharmacologically active compounds, its precise structural characterization is paramount.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous structural elucidation of such organic molecules in solution.[2][3]

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectroscopic data of this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data dump, offering a deep dive into the causal relationships between the molecular structure and its spectral signature. We will explore the rationale behind chemical shifts and coupling constants, present a robust experimental protocol for data acquisition, and illustrate key concepts with clear visualizations.

Molecular Structure and Numbering Convention

To facilitate a clear and unambiguous discussion of the NMR data, the standard IUPAC numbering for the benzofuran ring system is used. The benzylic methylene protons are designated H-8 and the hydroxyl proton as H-9.

Figure 1: Molecular structure of this compound with atom numbering.

Spectroscopic Data Summary

The following tables summarize the typical ¹H and ¹³C NMR spectroscopic data for this compound, typically recorded in a solvent like deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~7.65 | d | J = 2.2 Hz | 1H |

| H-4 | ~7.60 | s | - | 1H |

| H-7 | ~7.50 | d | J = 8.4 Hz | 1H |

| H-6 | ~7.25 | dd | J = 8.4, 1.6 Hz | 1H |

| H-3 | ~6.75 | d | J = 2.2 Hz | 1H |

| H-8 (-CH₂-) | ~4.80 | s | - | 2H |

| H-9 (-OH) | ~1.70 (variable) | br s | - | 1H |

Table 2: ¹³C NMR Data (101 MHz, CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-7a | ~155.0 |

| C-2 | ~145.5 |

| C-3a | ~128.0 |

| C-5 | ~135.0 |

| C-4 | ~125.0 |

| C-7 | ~121.5 |

| C-6 | ~111.5 |

| C-3 | ~106.5 |

| C-8 (-CH₂) | ~65.0 |

In-Depth Spectral Interpretation

The unique electronic environment of each nucleus in this compound gives rise to its characteristic NMR spectrum. Understanding these relationships is key to confirming the structure.[4]

¹H NMR Spectrum Analysis

-

Furan Ring Protons (H-2, H-3):

-

H-2 (δ ~7.65): This proton is adjacent to the electro-negative oxygen atom within the furan ring, causing it to be significantly deshielded and appear far downfield. It appears as a doublet due to coupling with H-3.

-

H-3 (δ ~6.75): This proton is less deshielded than H-2. It also appears as a doublet, coupling with H-2. The small coupling constant (J ≈ 2.2 Hz) is characteristic of the three-bond coupling across the furan double bond.

-

-

Benzene Ring Protons (H-4, H-6, H-7):

-

H-7 (δ ~7.50): This proton is ortho to the fused furan ring and shows a standard ortho coupling (J ≈ 8.4 Hz) with H-6, appearing as a doublet.

-

H-4 (δ ~7.60): This proton is adjacent to the carbon (C-3a) where the two rings are fused and is also ortho to the methanol substituent. It often appears as a singlet or a very narrow doublet due to a negligible four-bond (meta) coupling to H-6. Its downfield shift is influenced by the anisotropy of the furan ring.

-

H-6 (δ ~7.25): This proton is ortho to H-7 and meta to H-4. Consequently, it is split into a doublet of doublets (dd) by both protons. It exhibits a large ortho coupling constant (J ≈ 8.4 Hz) from H-7 and a smaller meta coupling (J ≈ 1.6 Hz) from H-4.

-

-

Methanol Group Protons (H-8, H-9):

-

H-8 (-CH₂-, δ ~4.80): These are benzylic protons, attached to a carbon that is bonded to both an aromatic ring and an oxygen atom. This dual influence deshields them significantly, placing their signal around 4.80 ppm. They typically appear as a sharp singlet, as any coupling to the hydroxyl proton is often averaged out by rapid chemical exchange with trace amounts of acid or water in the solvent.

-

H-9 (-OH, δ ~1.70): The chemical shift of the hydroxyl proton is highly variable and depends on factors like solvent, concentration, and temperature. It appears as a broad singlet due to chemical exchange and quadrupole broadening from the oxygen atom.

-

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum, typically acquired with broadband proton decoupling, shows nine distinct signals corresponding to the nine carbon atoms in the molecule.

-

Oxygen-Bound Carbons (C-7a, C-2): C-7a (δ ~155.0) and C-2 (δ ~145.5) are the most downfield signals in the aromatic region. Their significant deshielding is a direct result of being bonded to the highly electronegative oxygen atom of the furan ring.

-

Quaternary Carbons (C-3a, C-5): C-3a (δ ~128.0) is the bridgehead carbon, while C-5 (δ ~135.0) is the carbon bearing the methanol substituent. As they lack attached protons, their signals are often of lower intensity in a standard ¹³C spectrum.

-

Aromatic Methine Carbons (C-4, C-6, C-7, C-3): These carbons appear in the expected aromatic region (δ 105-125). C-3 (δ ~106.5) is notably upfield, a characteristic feature of the C-3 position in benzofurans.

-

Benzylic Carbon (C-8): The methylene carbon (δ ~65.0) appears in the aliphatic region. Its downfield shift compared to a simple alkane is due to the deshielding effect of the attached oxygen atom.

Experimental Protocol for NMR Data Acquisition

Adhering to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data. This workflow represents a self-validating system for the characterization of this compound and similar compounds.

Figure 2: Standard experimental workflow for acquiring 1D NMR spectra.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Select an appropriate deuterated solvent (e.g., CDCl₃ is a good first choice). The choice is critical to ensure the compound is soluble and that solvent signals do not overlap with key analyte signals.[5]

-

Add approximately 0.6-0.7 mL of the solvent to the sample vial. Vortex thoroughly until the solid is completely dissolved.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Calibration:

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.

-

Shim the magnetic field. This is an automated or manual process to optimize the homogeneity of the magnetic field across the sample, which is essential for achieving sharp, well-resolved peaks. Poor shimming is a common cause of broad peaks.[5]

-

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard pulse program (e.g., 'zg30' on a Bruker instrument). Typically, 8 to 16 scans are sufficient for a sample of this concentration.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse program (e.g., 'zgpg30'). Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier Transform (FT) to convert the raw data (Free Induction Decay, FID) into a frequency-domain spectrum.

-

Perform phase correction to ensure all peaks are in the positive absorption mode.

-

Apply a baseline correction to create a flat, horizontal baseline.

-

Calibrate the spectrum by setting the chemical shift of the internal standard (TMS) to 0.00 ppm. If TMS is not added, the residual solvent peak can be used as a secondary reference.

-

Integrate the ¹H NMR signals and pick the peaks for both spectra to generate a peak list.

-

Advanced Structural Verification: 2D NMR

For absolute confidence in structural assignments, especially for more complex molecules, 2D NMR techniques are invaluable.[2]

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. In the COSY spectrum of this compound, a cross-peak would be observed between H-6 and H-7, confirming their ortho relationship. A weaker cross-peak might also be seen between H-2 and H-3.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is a powerful tool for definitively assigning carbon signals based on their known proton assignments. For example, the proton signal at ~4.80 ppm (H-8) will show a correlation to the carbon signal at ~65.0 ppm (C-8).

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for assigning quaternary carbons and piecing together the molecular skeleton. For instance, the benzylic protons (H-8) would show correlations to C-5, C-4, and C-6, confirming the position of the methanol group on the ring.

Figure 3: Conceptual diagram of a ¹H-¹H COSY correlation.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra provides an irrefutable fingerprint for the structure of this compound. By understanding the underlying principles of chemical shifts, spin-spin coupling, and by employing a rigorous experimental methodology, researchers can confidently characterize this important heterocyclic compound. The integration of 1D and 2D NMR techniques offers a complete and robust system for structural elucidation, forming the bedrock of chemical analysis in research and development.

References

- Technical Support Center: Spectroscopic Analysis of Benzofurans - Benchchem.

- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC. (2019-04-18).

- (1-BENZOFURAN-5-YL)METHANOL | CAS 31823-05-9 - Matrix Fine Chemicals.

- Benzofuran(271-89-6) 1H NMR spectrum - ChemicalBook.

- NMR - Interpretation - Chemistry LibreTexts. (2023-01-29).

- A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. (2018-04-02).

- How to Interpret NMR Spectroscopy Results: A Beginner's Guide - AZoOptics. (2025-05-29).

- (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide - MDPI.

Sources

An In-depth Technical Guide to the Spectroscopic Analysis of 1-Benzofuran-5-ylmethanol

Introduction: The Significance of 1-Benzofuran-5-ylmethanol in Modern Drug Discovery

This compound, a key heterocyclic compound, represents a significant scaffold in medicinal chemistry and drug development. The benzofuran nucleus is a recurring motif in a multitude of biologically active molecules, exhibiting a wide range of pharmacological properties. The structural characterization of such molecules is a cornerstone of synthetic chemistry and drug development, ensuring the identity and purity of synthesized compounds. Among the arsenal of analytical techniques available, Infrared (IR) Spectroscopy and Mass Spectrometry (MS) stand out as indispensable tools for the unambiguous elucidation of molecular structures.

This technical guide provides a comprehensive analysis of this compound using IR and MS techniques. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for the experimental choices and interpretation of the spectral data.

Infrared (IR) Spectroscopic Analysis: Unveiling the Functional Group Landscape

Infrared spectroscopy probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers provides a molecular fingerprint, revealing the presence of specific functional groups. For a novel molecule like this compound, IR spectroscopy serves as a rapid and non-destructive first-pass analysis to confirm the presence of key structural features.

Predicted Infrared Spectrum of this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Rationale |

| Hydroxyl (-OH) | O-H Stretch | 3600-3200 | Strong, Broad | The broadness is due to intermolecular hydrogen bonding between the alcohol moieties. |

| Aromatic Ring | C-H Stretch | 3100-3000 | Medium to Weak | Characteristic of C-H bonds on the benzene and furan rings.[1][2] |

| Methylene (-CH₂-) | C-H Stretch | 2950-2850 | Medium | Asymmetric and symmetric stretching of the methylene group attached to the benzofuran ring. |

| Aromatic Ring | C=C Stretch | 1600-1450 | Medium to Strong (multiple bands) | Skeletal vibrations of the fused aromatic ring system.[1][2] |

| Alcohol (-CH₂OH) | C-O Stretch | ~1050 | Strong | Characteristic of a primary alcohol.[3] |

| Benzofuran Ring | C-O-C Stretch | 1250-1180 | Strong | Asymmetric stretching of the ether linkage within the furan ring. |

| Aromatic Ring | C-H Out-of-Plane Bend | 900-675 | Strong | The substitution pattern on the benzene ring influences the exact position of these bands. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a versatile sampling technique for obtaining high-quality IR spectra of solid and liquid samples with minimal preparation.[4][5]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to eliminate interference from ambient atmospheric water and carbon dioxide.

-

Sample Application: Place a small amount of solid this compound onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is crucial for reproducible results.

-

Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. A typical measurement involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically perform a Fourier transform on the interferogram to generate the spectrum. The background spectrum is then subtracted to yield the final absorbance or transmittance spectrum of the sample.

-

Cleaning: After analysis, retract the pressure clamp, remove the sample, and clean the ATR crystal thoroughly.

Mass Spectrometry Analysis: Deciphering the Molecular Blueprint

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, causing it to fragment in a reproducible manner.[4][6] This fragmentation pattern provides a detailed structural fingerprint of the molecule.

Predicted Mass Spectrum and Fragmentation of this compound

The molecular weight of this compound (C₉H₈O₂) is 148.16 g/mol . The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺˙) at m/z 148, followed by a series of fragment ions. The fragmentation pattern can be predicted by considering the stability of the resulting ions, with pathways that lead to resonance-stabilized cations being particularly favored. The fragmentation is anticipated to share similarities with that of benzyl alcohol.[7][8]

| m/z | Proposed Fragment Ion | Formula | Proposed Loss | Rationale |

| 148 | [C₉H₈O₂]⁺˙ | C₉H₈O₂ | - | Molecular Ion (M⁺˙) |

| 147 | [C₉H₇O₂]⁺ | C₉H₇O₂ | H˙ | Loss of a hydrogen radical from the methylene group, forming a stable oxonium ion. |

| 119 | [C₈H₇O]⁺ | C₈H₇O | CHO˙ | Loss of a formyl radical, a common fragmentation pathway for aromatic aldehydes and related compounds. |

| 118 | [C₈H₆O]⁺˙ | C₈H₆O | CH₂O | Loss of formaldehyde, a characteristic fragmentation of benzylic alcohols. |

| 91 | [C₇H₇]⁺ | C₇H₇ | C₂HO₂˙ | Formation of the stable tropylium ion. |

| 89 | [C₇H₅O]⁺ | C₇H₅O | C₂H₃O˙ | Further fragmentation of the benzofuran ring system. |

Experimental Protocol: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)

For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides structural identification of the eluted compounds.[1][9]

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC-MS System Parameters:

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet, which is heated to ensure rapid volatilization. A split injection mode is often used to prevent column overloading.

-

GC Column: A non-polar capillary column (e.g., HP-5MS) is typically used for the separation of aromatic compounds.

-

Oven Temperature Program: A temperature gradient is employed to ensure good separation and peak shape. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

-

Scan Range: The mass range is set to scan from a low m/z (e.g., 40) to a value that encompasses the molecular ion (e.g., 200).

-

-

Data Acquisition and Analysis: The data system acquires and stores the mass spectrum for each point in the chromatogram. The mass spectrum of the peak corresponding to this compound can then be extracted and analyzed.

Conclusion: A Synergistic Approach to Structural Elucidation

The combined application of Infrared Spectroscopy and Mass Spectrometry provides a robust and comprehensive framework for the structural characterization of this compound. IR spectroscopy offers a rapid confirmation of the key functional groups, while mass spectrometry provides detailed information about the molecular weight and the intricate fragmentation patterns that are unique to the molecule's structure. This synergistic approach, grounded in a thorough understanding of the underlying principles and meticulous experimental execution, is fundamental to advancing research in drug discovery and development where the unambiguous identification of molecular entities is paramount.

References

- Prezi. (2025, September 24). IR Spectra of Alcohols.

- Chemistry Stack Exchange. (2019, August 24). How Does Benzyl Alcohol Produce a Peak at m/z = 79?.

- TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY.

- OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry.

- University of Calgary. (n.d.). Ch13 - Mass Spectroscopy.

- Wikipedia. (2023, November 29). Electron ionization.

- Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.

- 4406 GC-MS procedure and background.docx. (n.d.).

- NIST. (n.d.). Benzofuran. In NIST Chemistry WebBook.

- Doc Brown's Chemistry. (n.d.). C9H12 infrared spectrum of 1,3,5-trimethylbenzene.

- Química Organica.org. (n.d.). IR Spectrum: Alcohols and Phenols.

Sources

- 1. agilent.com [agilent.com]

- 2. Benzofuran [webbook.nist.gov]

- 3. Benzofuran [webbook.nist.gov]

- 4. agilent.com [agilent.com]

- 5. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tdi-bi.com [tdi-bi.com]

An In-depth Technical Guide to the Solubility of 1-Benzofuran-5-ylmethanol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Benzofuran-5-ylmethanol, a key intermediate in pharmaceutical research and organic synthesis. In the absence of extensive published quantitative solubility data, this document offers a framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. The guide synthesizes foundational chemical principles with practical, field-proven experimental methodologies. We explore the molecular structure's influence on solubility, provide a predicted solubility profile across a range of common organic solvents, and detail robust protocols for both thermodynamic and high-throughput solubility determination.

Introduction: The Significance of Solubility in a Research Context

This compound (CAS No: 31823-05-9, Molecular Formula: C₉H₈O₂) is a heterocyclic compound featuring a benzofuran core with a hydroxymethyl substituent.[1][2] Its structural motifs are prevalent in numerous biologically active molecules and natural products, making it a valuable building block in medicinal chemistry.[3][4] Understanding its solubility is not a trivial pursuit; it is a critical parameter that dictates reaction conditions, purification strategies (crystallization), formulation development, and the design of biological assays.[5] Poorly characterized solubility can lead to failed experiments, inaccurate biological data, and significant delays in research and development pipelines.[5]

This guide addresses the practical need for a reliable understanding of this compound's behavior in various organic media. We will first delve into the theoretical principles governing its solubility, then present a qualitative, predictive solubility map, and finally, provide detailed, actionable protocols for its empirical determination.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which, from a thermodynamic perspective, relates to the enthalpy of mixing.[6][7] A solution is favorably formed when the energy required to break solute-solute and solvent-solvent interactions is balanced by the energy released from forming new solute-solvent interactions. The molecular structure of this compound provides clear indicators of its expected solubility behavior.

Key Structural Features Influencing Solubility:

-

The Benzofuran Ring System: This fused aromatic heterocyclic system is predominantly nonpolar and lipophilic. It will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

-

The Hydroxymethyl Group (-CH₂OH): This primary alcohol functional group is highly polar.[8] It is capable of acting as both a hydrogen bond donor (from the -OH proton) and a hydrogen bond acceptor (at the oxygen lone pairs). This feature will drive solubility in polar, protic solvents.

The molecule, therefore, possesses a dual nature: a larger, nonpolar aromatic core and a small, highly polar functional group. Its overall solubility in a given solvent will depend on the solvent's ability to effectively solvate one or both of these regions.

Solvent Classification and Predicted Interactions:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can participate in hydrogen bonding with the hydroxymethyl group.[8] The relatively small nonpolar backbone of this compound is unlikely to overcome these strong, favorable interactions. Therefore, high solubility is predicted in these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents have high dipole moments and can act as hydrogen bond acceptors.[9][10] They will interact strongly with the hydroxyl group. Solvents like DMSO and DMF are known for their ability to dissolve a wide range of organic compounds and are expected to be excellent solvents for this molecule.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack polarity and cannot form hydrogen bonds. While they can interact with the benzofuran ring, they cannot effectively solvate the highly polar hydroxymethyl group. Consequently, solubility is expected to be low in these solvents.

Predicted Solubility Profile

Based on the theoretical principles discussed, the following table summarizes the predicted qualitative solubility of this compound at ambient temperature. It is crucial to recognize that this is a predictive guide; empirical verification is essential for any critical application.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol, Isopropanol | High to Very High | Strong hydrogen bonding interactions with the hydroxyl group.[8] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone, Ethyl Acetate | High to Very High | Strong dipole-dipole interactions and hydrogen bond acceptance.[9][10] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Moderate polarity allows for favorable interaction with the overall molecule. |

| Aromatic | Toluene, Benzene | Low to Moderate | Can interact with the benzofuran ring, but poor solvation of the hydroxyl group. |

| Nonpolar Aliphatic | n-Hexane, Heptane, Cyclohexane | Very Low / Insoluble | Lacks the polarity to effectively solvate the polar hydroxyl group. |

| Aqueous | Water | Insoluble | The nonpolar benzofuran ring dominates, making the molecule hydrophobic overall.[11] |

Experimental Determination of Solubility: Protocols and Methodologies

For any research or development application, the predicted solubility must be confirmed experimentally. The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method.[12] For faster, earlier-stage assessments, various high-throughput kinetic solubility assays are employed.

Protocol 1: Thermodynamic Solubility Determination via the Shake-Flask Method

This method measures the equilibrium concentration of a solute in a solvent at a specific temperature after a prolonged incubation period, ensuring the solution is saturated.

Objective: To determine the maximum concentration of this compound that dissolves in a specific organic solvent at equilibrium.

Materials:

-

This compound (solid)[12]

-

Solvent of interest (e.g., Ethyl Acetate)

-

Scintillation vials or screw-cap flasks

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analysis method.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming saturation.[12]

-

Solvent Addition: Add a known volume of the chosen organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period to reach equilibrium, typically 24 to 48 hours.[13]

-

Phase Separation: Remove the vial from the shaker and allow it to stand undisturbed for at least one hour to let the excess solid settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Avoid disturbing the solid material at the bottom.

-

Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.

-

Dilution: Prepare a series of accurate dilutions of the filtered saturate using the same solvent.

-

Quantification: Analyze the diluted samples using a pre-validated HPLC-UV method. A calibration curve prepared from known concentrations of this compound is required to determine the concentration in the saturated solution.[14]

-

Calculation: Calculate the solubility (e.g., in mg/mL or mol/L) from the concentration of the saturated solution, accounting for any dilutions made.

Diagram: Shake-Flask Experimental Workflow

Caption: Workflow for thermodynamic solubility determination.

Protocol 2: High-Throughput Kinetic Solubility Screening

This method is faster and consumes less material, making it ideal for early-stage discovery when comparing solubility across many solvents. It measures the concentration at which a compound, introduced from a concentrated DMSO stock, precipitates in the test solvent.

Objective: To rapidly assess the kinetic solubility of this compound in a panel of organic solvents.

Materials:

-

Concentrated stock solution of this compound in DMSO (e.g., 20 mM).

-

Panel of organic solvents.

-

96-well microplates.

-

Automated liquid handler (optional but recommended).

-

Plate shaker.

-

Plate reader capable of nephelometry (light scattering) or UV-Vis spectroscopy.[15]

Step-by-Step Methodology:

-

Plate Preparation: Dispense the panel of organic solvents into the wells of a 96-well plate.

-

Compound Addition: Add small, increasing volumes of the concentrated DMSO stock solution of this compound to the wells. The final DMSO concentration should be kept low (typically <5%) to minimize its co-solvent effect.[16]

-

Incubation: Seal the plate and shake for a set period (e.g., 1-2 hours) at a constant temperature.[13]

-

Precipitation Detection: Measure the turbidity (light scattering) in each well using a nephelometer. The point at which a significant increase in scattering is observed indicates precipitation and defines the kinetic solubility limit.

-

Alternative Detection (UV-Vis): Alternatively, after incubation, the plates can be filtered (using a 96-well filter plate) and the concentration of the compound remaining in the filtrate can be measured by UV-Vis spectroscopy.[9]

Diagram: High-Throughput Screening Logic

Caption: Logical flow for kinetic solubility screening.

Conclusion and Best Practices

While published quantitative data for the solubility of this compound in organic solvents is scarce, a robust understanding can be built from first principles and confirmed with reliable experimental methods. Its amphiphilic nature—a polar alcohol group on a nonpolar aromatic scaffold—suggests high solubility in polar protic and aprotic solvents like alcohols, DMSO, and DMF, with progressively lower solubility in less polar media like chlorinated solvents, and very poor solubility in nonpolar hydrocarbons.

For any scientist or researcher, it is imperative to move from prediction to practice. The shake-flask method remains the definitive standard for determining thermodynamic solubility for critical applications like crystallization. For rapid screening and solvent selection, high-throughput kinetic assays provide invaluable, material-sparing insights. By applying the principles and protocols outlined in this guide, professionals in drug discovery and chemical development can confidently handle, manipulate, and apply this compound in their work.

References

- Murdock, K. C., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- Hosseini, M., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics.

- Alhadab, A., et al. (2020). How To Predict Solubility Of Organic Compounds?. Chemistry For Everyone.

- Van der Maelen, C., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.

- PubChem. (n.d.). Benzofuran.

- PubChem. (n.d.). 1-Benzofuran-2-Ylmethanol.

- Sławiński, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules.

- Dickhut, R. M. (1988). The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. OSTI.GOV.

- The Good Scents Company. (n.d.). 1-benzofuran.

- Purdue University. (n.d.). Alcohols and Ethers.

- meriSTEM. (2020). Alcohols: solubility and solvent polarity. YouTube.

- IUPAC. (1994). SOLUBILITY DATA SERIES Volume 56 ALCOHOLS WITH HYDROCARBONS.

- Matrix Fine Chemicals. (n.d.). (1-BENZOFURAN-5-YL)METHANOL | CAS 31823-05-9.

- Chemistry Steps. (n.d.). Solubility of Organic Compounds.

- IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance.

- Wang, S., et al. (2021). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances.

- Sunway Pharm Ltd. (n.d.). This compound.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Romagnoli, R., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules.

- Wikipedia. (n.d.). Dimethylformamide.

- De-Gruyter, S., et al. (2022). N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. Angewandte Chemie International Edition.

- ResearchGate. (n.d.). Solubility comparison in ethyl acetate.

Sources

- 1. (1-BENZOFURAN-5-YL)METHANOL | CAS 31823-05-9 [matrix-fine-chemicals.com]

- 2. This compound - CAS:31823-05-9 - Sunway Pharm Ltd [3wpharm.com]

- 3. ijsdr.org [ijsdr.org]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. youtube.com [youtube.com]

- 8. Alcohols and Ethers [chemed.chem.purdue.edu]

- 9. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. fishersci.com [fishersci.com]

- 12. This compound CAS#: 31823-05-9 [m.chemicalbook.com]

- 13. m.youtube.com [m.youtube.com]

- 14. selleckchem.com [selleckchem.com]

- 15. americanelements.com [americanelements.com]

- 16. Buy Online CAS Number 31823-05-9 - TRC - this compound | LGC Standards [lgcstandards.com]

A Technical Guide to the Natural Occurrence, Isolation, and Bioactivity of Benzofuran-5-ylmethanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The benzofuran scaffold is a privileged heterocyclic motif found in a plethora of naturally occurring and synthetic molecules with significant therapeutic potential. Within this broad class of compounds, derivatives of benzofuran-5-ylmethanol represent a structurally distinct and biologically active subgroup. This technical guide provides an in-depth exploration of the natural occurrence of these derivatives, with a particular focus on dihydrobenzofuran neolignans isolated from medicinal plants. We will delve into the intricate methodologies for their isolation and purification, detailed spectroscopic analysis for structural elucidation, and a comprehensive overview of their promising neuroprotective and anti-inflammatory activities. The underlying mechanisms of action, including the modulation of key signaling pathways such as Nrf2/HO-1 and NF-κB, will be a central focus. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery, providing both foundational knowledge and practical insights to accelerate research and development in this exciting field.

Introduction: The Significance of the Benzofuran Core in Natural Products

Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a cornerstone in the architecture of numerous biologically active natural products.[1] This structural motif is particularly prevalent in higher plants, including families such as Asteraceae, Rutaceae, Moraceae, and Fabaceae.[2] The inherent chemical properties of the benzofuran ring system, coupled with a diverse array of possible substitutions, give rise to a wide spectrum of pharmacological activities.[3] Natural benzofuran derivatives have been shown to possess anti-tumor, antibacterial, antioxidant, and anti-inflammatory properties, making them attractive starting points for drug discovery programs.[4]

This guide will specifically focus on a unique subclass: benzofuran-5-ylmethanol derivatives . These compounds are characterized by a hydroxymethyl group attached to the 5-position of the benzofuran nucleus. While the core benzofuran structure is achiral, the substituents, particularly in dihydrobenzofuran neolignans, often introduce chirality, leading to stereoisomers with potentially distinct biological activities.

Natural Sources and Key Examples of Benzofuran-5-ylmethanol Derivatives

A significant number of naturally occurring benzofuran-5-ylmethanol derivatives are classified as neolignans, which are dimers of phenylpropanoid units. These are particularly abundant in certain medicinal plants.

Dihydrobenzofuran Neolignans from Crataegus pinnatifida (Hawthorn)

The fruit of Crataegus pinnatifida, commonly known as Chinese hawthorn, is a rich source of bioactive compounds, including a variety of dihydrobenzofuran neolignans.[5] These compounds often feature a hydroxymethyl group as part of a more complex substituent at the 5-position of the dihydrobenzofuran ring system.

A notable example is (2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydrobenzofuran-5-carbaldehyde . This compound, along with its stereoisomers, has been isolated from hawthorn and has demonstrated significant neuroprotective effects.[2][6]